molecular formula C17H19IO3 B5143054 1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene

1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No.: B5143054
M. Wt: 398.23 g/mol
InChI Key: PCSTVIOQQRMDFB-UHFFFAOYSA-N
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Description

1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound characterized by the presence of an iodine atom and a methoxyphenoxy group attached to a benzene ring

Properties

IUPAC Name

1-iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO3/c1-19-16-6-2-3-7-17(16)21-13-5-4-12-20-15-10-8-14(18)9-11-15/h2-3,6-11H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSTVIOQQRMDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1-iodo-4-hydroxybenzene with 4-(2-methoxyphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives can be formed.

    Oxidation Products: Quinones or other oxidized forms of the compound.

    Reduction Products: The corresponding hydrocarbon or partially reduced derivatives.

Scientific Research Applications

1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The iodine atom and methoxyphenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-methoxybenzene: Similar structure but lacks the butoxy and phenoxy groups.

    1-Iodo-2,4-dimethoxybenzene: Contains two methoxy groups instead of the butoxy and phenoxy groups.

    4-Iododiphenylether: Similar structure but lacks the butoxy group.

Uniqueness

1-Iodo-4-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to the presence of both the butoxy and methoxyphenoxy groups, which confer distinct chemical and physical properties

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